2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride is an organic compound with the molecular formula . It belongs to the class of chlorinated and fluorinated aromatic compounds, specifically derivatives of benzotrifluoride. This compound is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a benzene ring, which significantly influences its chemical behavior and applications.
The compound is synthesized through various chemical processes involving chlorination and fluorination reactions. It can be sourced from specialty chemical suppliers and is utilized in research and industrial applications.
2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride is classified as:
The synthesis of 2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride typically involves several key steps:
In industrial contexts, optimized reaction conditions such as controlled temperature and pressure are employed to enhance yield and purity. Continuous flow reactors may also be utilized for efficiency.
The molecular structure of 2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride can be represented using various chemical notation systems:
InChI=1S/C8H3Cl2F5O/c9-3-1-2-4(16-7(11)12)5(6(3)10)8(13,14)15/h1-2,7H
C1=CC(=C(C(=C1OC(F)F)C(F)(F)F)Cl)Cl
2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride participates in several types of chemical reactions:
These reactions are significant in synthetic organic chemistry for developing more complex molecules used in various applications.
The mechanism of action for 2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride involves its interaction with biological targets due to the presence of electronegative fluorine and chlorine atoms. These interactions can modulate enzymatic activity and receptor binding, thereby influencing various cellular processes.
Properties such as boiling point, density, and refractive index are crucial for practical applications but require specific experimental determination for precise values.
2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride has several applications:
This compound's unique structure and reactivity make it valuable in both research and industrial settings, contributing to advancements in chemistry and related fields.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6